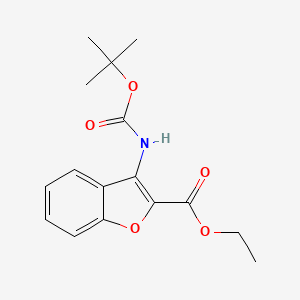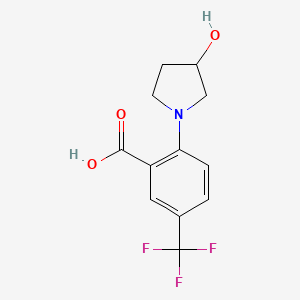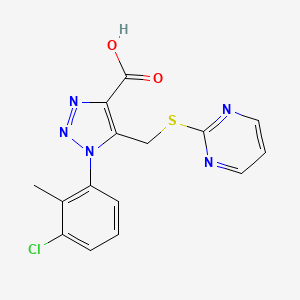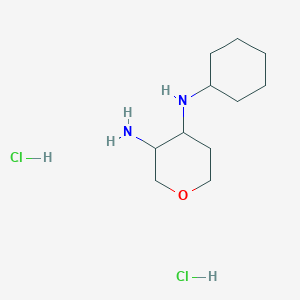
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that features a pyrrole ring substituted with bromine atoms and a pyridinylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a pyrrole precursor followed by the introduction of the pyridinylmethyl group. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the bromine atoms or the pyridinylmethyl group, potentially yielding debrominated or reduced analogs.
Substitution: The bromine atoms on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted pyrrole derivatives and oxidized or reduced forms of the original compound.
科学的研究の応用
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure with chlorine atoms instead of bromine.
3,4-Dibromo-1-(phenylmethyl)-1H-pyrrol-2(5H)-one: Similar structure with a phenylmethyl group instead of a pyridinylmethyl group.
Uniqueness
The presence of bromine atoms and the pyridinylmethyl group in 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique chemical reactivity and biological activity compared to its analogs. These differences can be exploited in the design of new compounds with tailored properties for specific applications.
特性
分子式 |
C10H8Br2N2O |
|---|---|
分子量 |
331.99 g/mol |
IUPAC名 |
3,4-dibromo-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-6-14(10(15)9(8)12)5-7-2-1-3-13-4-7/h1-4H,5-6H2 |
InChIキー |
CNGAPEMPEAHVBL-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)N1CC2=CN=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
![5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789481.png)





![tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11789519.png)

![1-(3-Chloro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789527.png)
